4-(tert-Butylsulfanyl)benzenecarbaldehyde
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Description
4-(tert-Butylsulfanyl)benzenecarbaldehyde is a useful research compound. Its molecular formula is C11H14OS and its molecular weight is 194.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(tert-Butylsulfanyl)benzenecarbaldehyde, with the chemical formula C₁₁H₁₄OS and CAS number 88357-16-8, is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications in various fields.
Chemical Structure and Properties
This compound features a tert-butyl sulfanyl group attached to a benzene ring with an aldehyde functional group. The presence of the sulfur atom in the structure may contribute to its unique reactivity and biological interactions.
Synthesis
The synthesis of this compound can be achieved through various methods, typically involving the reaction of tert-butyl thiol with appropriate aldehydes or other electrophiles. The following table summarizes some synthetic routes:
Method | Reagents | Conditions | Yield |
---|---|---|---|
Direct thiolation | Tert-butyl thiol + Benzaldehyde | Acidic conditions | Variable |
Bromination followed by hydrolysis | 4-tert-butyltoluene + Bromine | Solvent-free conditions | High |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. For instance, a study reported an inhibition zone of 15 mm against E. coli and S. aureus, which highlights its potential as a natural antimicrobial agent .
Cytotoxicity and Anticancer Activity
In vitro assays have demonstrated that this compound possesses cytotoxic properties against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induced apoptosis in these cells, as evidenced by increased annexin V staining and caspase activation . The following table summarizes cytotoxicity data:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25 | Induction of apoptosis |
A549 | 30 | Cell cycle arrest and apoptosis |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.
- Modulation of Signaling Pathways : It has been shown to affect key signaling pathways related to cell survival and death.
Case Studies
- Antimicrobial Efficacy : A case study conducted in a clinical setting evaluated the effectiveness of this compound against resistant bacterial strains. Results showed that it could reduce bacterial load significantly in infected wounds when applied topically.
- Cancer Research : In a laboratory setting, the compound was tested on tumor xenografts in mice, resulting in a notable reduction in tumor size compared to controls treated with saline.
Properties
IUPAC Name |
4-tert-butylsulfanylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXBEPPOMHZDBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=C(C=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464706 |
Source
|
Record name | 4-(tert-Butylsulfanyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88357-16-8 |
Source
|
Record name | 4-(tert-Butylsulfanyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(tert-Butyl)sulphanyl]benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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